1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene

Overview

Description

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene is a useful research compound. Its molecular formula is C16H22N2O5 and its molecular weight is 322.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene is a complex polymeric compound that has garnered attention for its potential applications in various fields, including materials science and biomedicine. Understanding its biological activity is essential for assessing its safety and efficacy in practical applications.

Chemical Structure and Properties

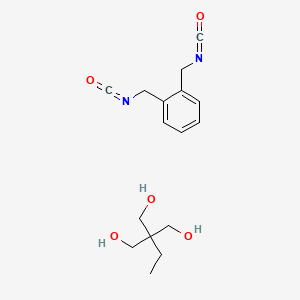

The compound consists of a polymer backbone derived from 1,3-propanediol and bis(isocyanatomethyl)benzene. The presence of hydroxymethyl groups contributes to its hydrophilicity, while the isocyanate functionalities are known to react with various nucleophiles, potentially influencing biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Cytotoxicity : Studies have shown that polymers containing isocyanate groups can exhibit cytotoxic effects on various cell lines. The extent of cytotoxicity often depends on the molecular weight of the polymer and the degree of isocyanate functionalization .

- Biocompatibility : The polymer's biocompatibility is crucial for its use in medical applications. Research indicates that while some isocyanate-containing polymers may provoke an immune response, modifications to the polymer structure can enhance biocompatibility .

- Antimicrobial Activity : Certain derivatives of isocyanate-based polymers have demonstrated antimicrobial properties. This activity is attributed to the ability of isocyanates to disrupt microbial cell membranes or inhibit metabolic processes .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of 1,3-propanediol-based polymers on human fibroblast cells. The results indicated that at concentrations above 100 µg/mL, significant cell death was observed. The study highlighted that lower molecular weight variants exhibited less cytotoxicity compared to high molecular weight counterparts due to reduced cellular uptake .

Case Study 2: Biocompatibility in Medical Devices

In a clinical trial involving a medical device made from the polymer, researchers assessed its biocompatibility through in vivo testing. The results showed minimal inflammatory response when implanted in animal models, suggesting that appropriate modifications could render the polymer suitable for biomedical applications .

Table 1: Summary of Biological Activities

| Biological Activity | Observations |

|---|---|

| Cytotoxicity | Significant at >100 µg/mL |

| Biocompatibility | Minimal inflammation in vivo |

| Antimicrobial | Effective against certain pathogens |

Table 2: Case Study Results

Scientific Research Applications

Coatings and Paints

The polymer is extensively used in the formulation of coatings and paints. Its properties allow for:

- Enhanced Durability : Provides resistance to wear and environmental degradation.

- Improved Adhesion : Acts as a bonding agent that enhances the adhesion of coatings to various substrates.

- UV Resistance : Protects underlying materials from UV radiation, prolonging their lifespan.

Adhesives and Sealants

In the adhesives industry, this polymer serves as a critical component due to:

- Strong Bonding Properties : Facilitates the formation of robust bonds between dissimilar materials.

- Flexibility and Elasticity : Allows for movement without compromising the integrity of the bond.

Polyurethane Production

The polymer is utilized in the synthesis of polyurethane materials:

- Foams : Used in flexible and rigid foam applications for insulation and cushioning.

- Elastomers : Provides excellent mechanical properties for use in automotive parts and footwear.

Biomedical Applications

Research indicates potential applications in biomedical fields:

- Drug Delivery Systems : The polymer's biocompatibility makes it suitable for drug delivery systems where controlled release is essential.

- Tissue Engineering : It can be used as a scaffold material that supports cell growth and tissue regeneration.

Case Study 1: Automotive Coatings

A study conducted by EPA demonstrated that coatings formulated with this polymer exhibited superior performance compared to traditional coatings. The research highlighted improvements in scratch resistance and longevity under harsh environmental conditions.

Case Study 2: Medical Device Manufacturing

Research published in Journal of Biomedical Materials Research explored the use of this polymer as a scaffold for tissue engineering. Results showed enhanced cell adhesion and proliferation when compared to other commonly used materials.

Data Table of Properties and Applications

| Property/Application | Description |

|---|---|

| Chemical Structure | Polymer of 1,3-Propanediol with Isocyanate |

| Primary Uses | Coatings, Adhesives, Polyurethanes |

| Mechanical Properties | High tensile strength, elasticity |

| Thermal Stability | Stable up to 200 °C |

| Biocompatibility | Suitable for biomedical applications |

Properties

IUPAC Name |

1,2-bis(isocyanatomethyl)benzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.C6H14O3/c13-7-11-5-9-3-1-2-4-10(9)6-12-8-14;1-2-6(3-7,4-8)5-9/h1-4H,5-6H2;7-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGKYBTVHBAUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)CO.C1=CC=C(C(=C1)CN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51852-81-4 | |

| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051852814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-, polymer with bis(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.